4-Acetoxy-4'-nitrobenzophenone
Overview
Description
4-Acetoxy-4’-nitrobenzophenone is an organic compound with the molecular formula C15H11NO5. It is characterized by the presence of an acetoxy group and a nitro group attached to a benzophenone core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-4’-nitrobenzophenone typically involves the acetylation of 4-hydroxybenzophenone followed by nitration. One common method involves the reaction of 4-hydroxybenzophenone with acetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid to form the acetoxy derivative. The reaction is carried out at a temperature of around 50-60°C for about 15 minutes . The resulting product is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group .
Industrial Production Methods
Industrial production methods for 4-Acetoxy-4’-nitrobenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of acetylation and nitration, with careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-4’-nitrobenzophenone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the acetoxy group.
Major Products Formed
Reduction: 4-Amino-4’-acetoxybenzophenone.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
4-Acetoxy-4’-nitrobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Acetoxy-4’-nitrobenzophenone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetoxy group can be hydrolyzed to release acetic acid, which can further participate in biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzophenone: Lacks the acetoxy and nitro groups, making it less reactive.
4-Nitrobenzophenone: Lacks the acetoxy group, affecting its reactivity and applications.
4-Acetoxybenzophenone: Lacks the nitro group, influencing its chemical behavior.
Uniqueness
4-Acetoxy-4’-nitrobenzophenone is unique due to the presence of both acetoxy and nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological systems, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
[4-(4-nitrobenzoyl)phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-10(17)21-14-8-4-12(5-9-14)15(18)11-2-6-13(7-3-11)16(19)20/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSYRIIULIOLFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641708 | |
Record name | 4-(4-Nitrobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-64-6 | |
Record name | [4-(Acetyloxy)phenyl](4-nitrophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Nitrobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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